molecular formula C18H15N3O6S B11455958 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone

Cat. No.: B11455958
M. Wt: 401.4 g/mol
InChI Key: WRVZCWITYFGSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a sulfanyl group, and both dimethoxyphenyl and nitrophenyl substituents. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The oxadiazole ring and nitrophenyl group could play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone lies in its specific combination of functional groups and structural elements, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and specificity .

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H15N3O6S/c1-25-14-7-12(8-15(9-14)26-2)17-19-20-18(27-17)28-10-16(22)11-3-5-13(6-4-11)21(23)24/h3-9H,10H2,1-2H3

InChI Key

WRVZCWITYFGSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.